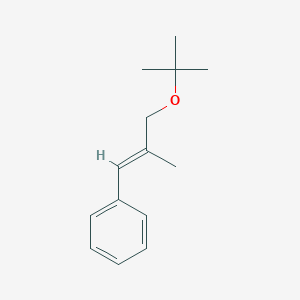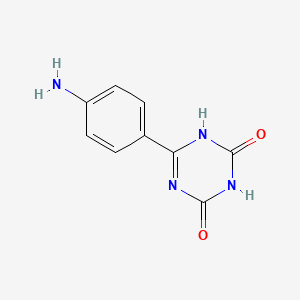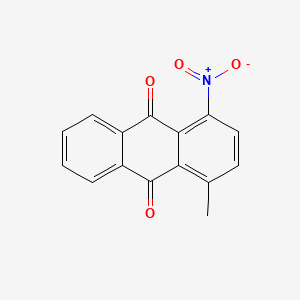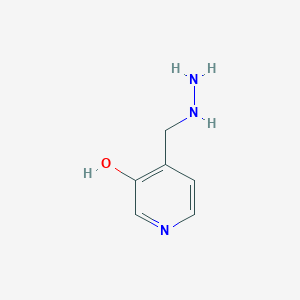
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a cyano group and a carboxylic acid group. Pyridazine derivatives are known for their unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity . These properties make them valuable in various applications, particularly in drug discovery and molecular recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where cyanoacetanilide is used as a key intermediate . The reaction conditions often include the use of ethanol as a solvent and sodium acetate as a buffer .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetic catalysts, such as pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles. These catalysts facilitate the synthesis under solvent-free conditions, making the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: The cyano and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The compound’s dual hydrogen-bonding capacity and high dipole moment contribute to its ability to interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, such as:
Pyridazinone: Known for its diverse pharmacological activities.
Pyrimidine: Another diazine with a wide range of biological applications.
Pyrazine: A heterocyclic compound with two nitrogen atoms in the ring, similar to pyridazine.
Uniqueness
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a cyano group and a carboxylic acid group on the pyridazine ring makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-(2-cyanopropan-2-yl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-9(2,5-10)7-3-6(8(13)14)4-11-12-7/h3-4H,1-2H3,(H,13,14) |
InChI Key |
LSTYPAWYSJRRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NN=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


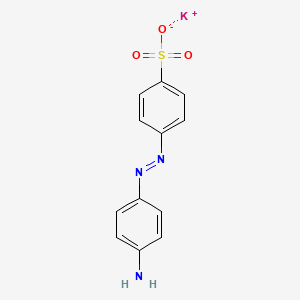
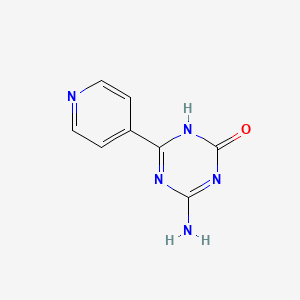
![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
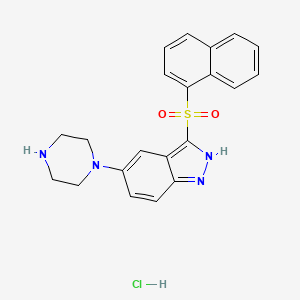

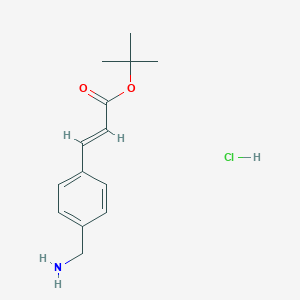
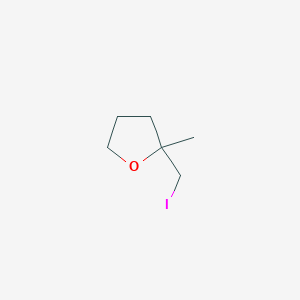
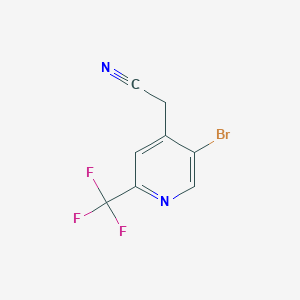
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
